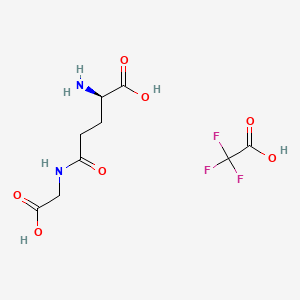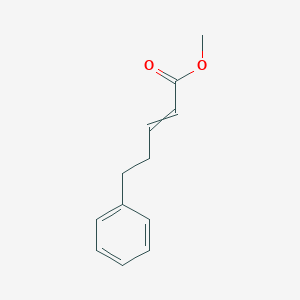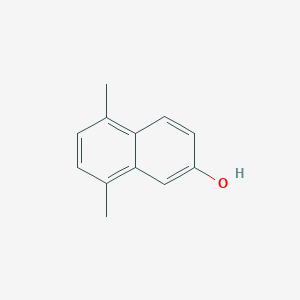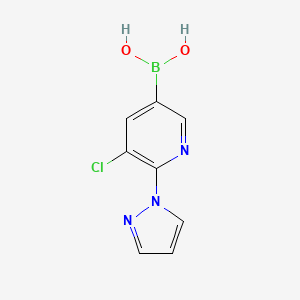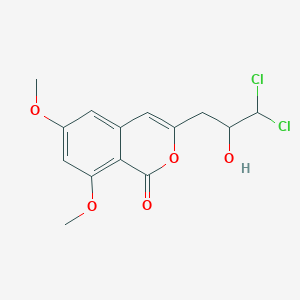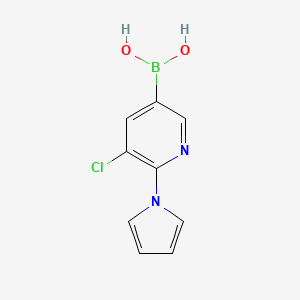
1-Isobutoxy-2-nonyloxy-ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutoxy-2-nonyloxy-ethane is an organic compound characterized by its ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutoxy-2-nonyloxy-ethane typically involves the reaction of nonyl alcohol with isobutyl alcohol in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of nonyl alcohol is replaced by the isobutoxy group.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process where the reactants are mixed and passed through a reactor containing the acid catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutoxy-2-nonyloxy-ethane can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: The ether groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1-Isobutoxy-2-nonyloxy-ethane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Isobutoxy-2-nonyloxy-ethane involves its interaction with various molecular targets. Its amphiphilic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This can affect various cellular processes and pathways, making it a compound of interest in biological studies.
Comparison with Similar Compounds
- 1-Isobutoxy-2-decyloxy-ethane
- 1-Isobutoxy-2-octyloxy-ethane
- 1-Isobutoxy-2-hexyloxy-ethane
Comparison: 1-Isobutoxy-2-nonyloxy-ethane is unique due to its specific chain length and ether groups, which confer distinct physical and chemical properties. Compared to its analogs with different chain lengths, it may exhibit different solubility, reactivity, and interaction with biological membranes.
Properties
CAS No. |
101082-19-3 |
|---|---|
Molecular Formula |
C15H32O2 |
Molecular Weight |
244.41 g/mol |
IUPAC Name |
1-[2-(2-methylpropoxy)ethoxy]nonane |
InChI |
InChI=1S/C15H32O2/c1-4-5-6-7-8-9-10-11-16-12-13-17-14-15(2)3/h15H,4-14H2,1-3H3 |
InChI Key |
FDTURFIHRMKIAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCOCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
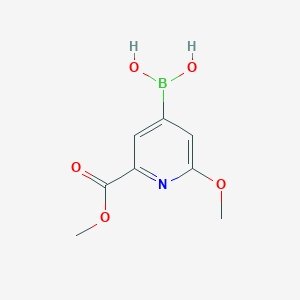
![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)
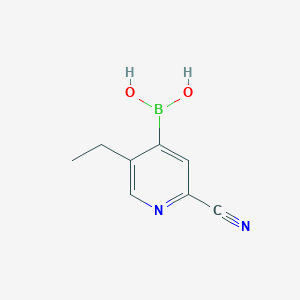
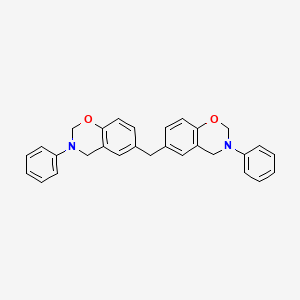
![2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14081971.png)
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)

